molecular formula C19H21I B14312799 2-Iodo-9,9-dipropyl-9H-fluorene CAS No. 112050-92-7

2-Iodo-9,9-dipropyl-9H-fluorene

Cat. No.: B14312799
CAS No.: 112050-92-7
M. Wt: 376.3 g/mol
InChI Key: QFZHDVLKMKZVET-UHFFFAOYSA-N
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Description

2-Iodo-9,9-dipropyl-9H-fluorene: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound’s molecular formula is C19H21I, and it features an iodine atom attached to the fluorene core, with two propyl groups at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9,9-dipropyl-9H-fluorene typically involves the iodination of a fluorene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the fluorene core. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Various substituted fluorene derivatives.

    Oxidation Reactions: Fluorenone derivatives.

    Reduction Reactions: Hydrogenated fluorene derivatives.

Scientific Research Applications

2-Iodo-9,9-dipropyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-9,9-dipropyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The iodine atom and the propyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-9,9-dipropyl-9H-fluorene is unique due to the presence of both iodine and propyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability, such as in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

112050-92-7

Molecular Formula

C19H21I

Molecular Weight

376.3 g/mol

IUPAC Name

2-iodo-9,9-dipropylfluorene

InChI

InChI=1S/C19H21I/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20)13-18(16)19/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

QFZHDVLKMKZVET-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)CCC

Origin of Product

United States

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